molecular formula C13H14O3 B12724516 (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid CAS No. 1092507-02-2

(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid

Cat. No.: B12724516
CAS No.: 1092507-02-2
M. Wt: 218.25 g/mol
InChI Key: STJFPPKIYLSEKU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid ( 1092507-02-2) is a chiral tricyclic compound of significant interest in pharmaceutical research and development. It serves as a critical synthetic intermediate in the preparation of nearly enantiomerically pure ramelteon ((S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide), which is a selective melatonin receptor (MT1 and MT2) agonist approved for the treatment of insomnia characterized by difficulty with sleep onset . The synthetically challenging 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core and the chiral center make this acetic acid derivative a valuable building block for constructing the active (S)-enantiomer of the drug . Researchers utilize this compound to develop concise and efficient asymmetric synthetic routes, often employing transition-metal catalysis to assemble the complex scaffold . With a molecular formula of C13H14O3 and a molecular weight of 218.25 g/mol, this intermediate is typically stored at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1092507-02-2

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetic acid

InChI

InChI=1S/C13H14O3/c14-12(15)7-9-2-1-8-3-4-11-10(13(8)9)5-6-16-11/h3-4,9H,1-2,5-7H2,(H,14,15)/t9-/m0/s1

InChI Key

STJFPPKIYLSEKU-VIFPVBQESA-N

Isomeric SMILES

C1CC2=C([C@@H]1CC(=O)O)C3=C(C=C2)OCC3

Canonical SMILES

C1CC2=C(C1CC(=O)O)C3=C(C=C2)OCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions to form the indeno-furan core, followed by functional group modifications to introduce the acetic acid moiety. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. Specific details on industrial methods are often proprietary and may not be publicly available.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to double or triple bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Synthesis of Ramelteon

One of the primary applications of (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid is in the synthesis of Ramelteon , a selective melatonin receptor agonist used for the treatment of insomnia. The synthesis pathway involves several steps where this compound serves as a crucial intermediate.

Key Steps in Synthesis:

  • The compound is converted into (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide through various chemical reactions.
  • It facilitates the formation of other intermediates essential for producing Ramelteon in a concise six-step asymmetric approach .

Other Pharmaceutical Intermediates

Beyond Ramelteon, this compound is also utilized in synthesizing other pharmaceutical compounds. Its derivatives have been explored for their potential effects on the central nervous system and other therapeutic areas.

Case Study: Synthesis Efficiency

A study highlighted the efficiency of synthesizing Ramelteon using this compound as an intermediate. Researchers reported that using this compound reduced reaction times and improved yields compared to traditional methods .

Case Study: Structural Analysis

Another research effort focused on the structural analysis and vibrational spectroscopy of this compound derivatives. The findings indicated that modifications to the indeno-furan structure could enhance biological activity and selectivity for specific receptors .

Mechanism of Action

The mechanism of action of (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context of its use

Comparison with Similar Compounds

(R)-Enantiomer of 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic Acid

Property (S)-Isomer (R)-Isomer
Role Key precursor in ramelteon synthesis Impurity (Ramelteon Impurity 9)
CAS Number Not explicitly listed in evidence 1092507-03-3
Pharmacological Activity Indirect (precursor to active drug) Presumed inactive or less active due to stereochemical mismatch
Synthesis Yield 82.1–85.9% (when converted to acetamide) Not reported; isolated during resolution steps

(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile

Property Details
Role Intermediate in ramelteon synthesis
Analytical Methods Characterized via IR, DSC, and chiral HPLC (95:5 n-heptane/2-propanol)
Optical Purity Validated via HPLC to ensure enantiomeric excess

(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine

Property Details
Role Direct precursor to ramelteon via propionylation
Synthesis Asymmetric reduction and crystallization (98.6% ee)
Commercial Availability Sold as a research chemical (CAS 196597-81-6; InChIKey: BFNUHWYOQCGTCA-JTQLQIEISA-N)

Ramelteon (S-Enantiomer) vs. Its (R)-Enantiomer

Property Ramelteon (S-Form) (R)-Enantiomer
CAS Number 196597-26-9 196597-27-0
Pharmacological Activity Potent MT1/MT2 agonist (FDA-approved for insomnia) Presumed inactive due to stereospecific receptor binding
Metabolism Major metabolite M-II (10% potency) via C2 hydroxylation No data reported

Ramelteon vs. Melatonin and Other Analogs

Property Ramelteon Melatonin
Structure Tricyclic indeno-furan scaffold with propionamide side chain Simple indole-derived structure
Receptor Affinity High selectivity for MT1/MT2; no GABA or serotonin receptor binding Binds MT1/MT2 with lower selectivity; interacts with other receptors
Bioavailability 1.8% (due to extensive first-pass metabolism) Variable; rapid absorption and metabolism

Pharmacological and Industrial Significance

  • Clinical Use : Ramelteon’s (S)-enantiomer is therapeutically active, while the (R)-enantiomer and (R)-acetic acid derivative are critical quality control targets .
  • Regulatory Compliance : Comprehensive characterization of impurities (e.g., (R)-acetic acid) is mandated per ICH guidelines .

Data Tables

Table 2: Pharmacokinetic Comparison

Compound Bioavailability Major Metabolite Metabolite Potency vs. Parent
Ramelteon (S-form) 1.8% M-II 10%
(R)-Ramelteon Not studied No data Not applicable

Biological Activity

(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Chemical Name : this compound
  • Molecular Formula : C13H16O2
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 196597-81-6

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This activity is critical for conditions such as arthritis and other inflammatory diseases.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals in vitro, suggesting a protective role against oxidative stress-related damage.
  • Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from apoptosis and neurodegenerative processes.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological ActivityConcentrationKey Findings
Study 1Anti-inflammatory10 µMReduction in TNF-alpha levels in LPS-stimulated macrophages.
Study 2Antioxidant50 µMSignificant reduction in DPPH radical formation.
Study 3Neuroprotection25 µMInhibition of neuronal cell death in models of oxidative stress.
Study 4Cytotoxicity in Cancer Cells100 µMInduction of apoptosis in MCF-7 breast cancer cells via caspase activation.

Case Study 1: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory properties of this compound on RAW264.7 macrophages treated with lipopolysaccharide (LPS), researchers found that treatment with the compound significantly reduced the secretion of TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

Case Study 2: Neuroprotection in Oxidative Stress Models

Another study investigated the neuroprotective effects of this compound using SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide-induced oxidative stress. The results indicated that pre-treatment with this compound led to a marked decrease in cell death and an increase in cell viability compared to untreated controls.

Future Directions

The promising biological activities of this compound warrant further investigation into its therapeutic potential. Future research should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.
  • Clinical Trials : To evaluate its potential application in treating inflammatory diseases and neurodegenerative disorders.

Q & A

Q. What synthetic methodologies are employed to synthesize (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid?

The compound is synthesized via asymmetric hydrogenation of intermediates like (E)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine using chiral Ru catalysts (e.g., Ru(OAc)₂-(S)-BINAP) in methanol . Radical-mediated racemization of (R)-enantiomers in acetic acid with tert-butyl hydroperoxide and copper nitrate is also a critical step, followed by hydrogenation to obtain racemic mixtures .

Q. Which analytical techniques confirm the compound’s stereochemical purity and structural integrity?

Chiral HPLC is the primary method for determining enantiomeric excess (≥99% for the S-enantiomer) . X-ray crystallography and NMR spectroscopy (¹H/¹³C) validate the indeno-furan core and acetic acid side chain . Polarimetry or circular dichroism (CD) may supplement chiral analysis .

Q. What solvents and conditions are optimal for handling this compound in vitro?

The compound dissolves readily in ethanol, benzyl alcohol, and acetonitrile but is poorly soluble in water . Storage at -20°C under inert gas (N₂/Ar) is recommended to prevent oxidation or racemization .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress racemization during large-scale synthesis?

Minimizing radical intermediates (e.g., avoiding tert-butyl hydroperoxide in acidic conditions) and using low-temperature hydrogenation (40–100°C) with chiral Ru catalysts reduces racemization . pH control (3–9) during catalytic steps further stabilizes the S-configuration .

Q. What computational approaches model the compound’s interaction with melatonin receptors (MT1/MT2)?

Molecular docking studies using MT1/MT2 crystal structures (PDB IDs) and molecular dynamics (MD) simulations predict binding affinities. Ramelteon, a derivative, shows Ki = 14 pM (MT1) and 112 pM (MT2), suggesting similar interactions for the acetic acid precursor . Density functional theory (DFT) can optimize ligand-receptor binding geometries .

Q. How should contradictory receptor binding data be reconciled across studies?

Discrepancies (e.g., lack of GABA-A affinity in some studies vs. high MT1/MT2 selectivity ) may arise from assay variations (radioligand vs. functional assays). Standardize protocols using recombinant receptors and control for off-target effects via counter-screens (e.g., serotonin/dopamine receptors) .

Q. What catalytic systems maximize enantioselectivity in asymmetric hydrogenation?

Ru(OAc)₂-(S)-BINAP in methanol achieves >98% ee for the S-enantiomer . Alternative systems like Rh-duplex catalysts or enzyme-mediated reductions (e.g., ketoreductases) require comparative kinetic studies (kcat/KM) .

Q. How does metabolic profiling inform in vivo neuroprotective studies?

Hepatic oxidation (CYP1A2/2C19) generates hydroxylated metabolites, which are glucuronidated . Radiolabeled (¹⁴C) tracking in rodent models and LC-MS/MS analysis quantify blood-brain barrier penetration and Aβ plaque modulation in Alzheimer’s disease models .

Q. What strategies validate the compound’s role in circadian rhythm modulation?

Use PER2::LUC fibroblast reporter lines to measure circadian period shifts. Co-treatment with cAMP inhibitors (e.g., H89) or MT1/MT2 antagonists (e.g., luzindole) isolates melatonin receptor-specific effects .

Q. How can enantiomeric impurities impact pharmacological data interpretation?

Trace (R)-enantiomers (>1%) may antagonize MT1/MT2 activity. Chiral SFC (supercritical fluid chromatography) coupled with MS detects impurities at ≤0.1% levels. Spiking experiments with pure (R)-standards quantify interference in dose-response assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.